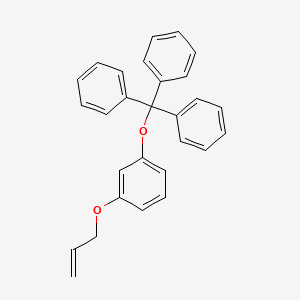
Pyrazinamine, 3-(1-naphthalenylmethoxy)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(1-naftalenilmetoxí)-pirazinamina: es un compuesto químico que ha generado interés debido a sus posibles aplicaciones en diversos campos, incluyendo la química medicinal y los procesos industriales. Este compuesto se caracteriza por la presencia de un anillo de pirazina sustituido con un grupo naftalenilmetoxí, que le confiere propiedades químicas y físicas únicas.
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción: La síntesis de 3-(1-naftalenilmetoxí)-pirazinamina normalmente implica la reacción del ácido pirazina-2-carboxílico con cloruro de tionilo para formar el cloruro de acilo correspondiente. Este intermedio se hace reaccionar entonces con 1-naftalenilmetanol en presencia de una base como la trietilamina para producir el producto deseado . Las condiciones de reacción a menudo requieren temperaturas controladas y atmósferas inertes para evitar reacciones secundarias y la degradación del producto.
Métodos de Producción Industrial: La producción industrial de 3-(1-naftalenilmetoxí)-pirazinamina puede implicar rutas sintéticas similares, pero a mayor escala. El uso de reactores de flujo continuo y sistemas automatizados puede aumentar la eficiencia y el rendimiento del proceso de producción. Además, se emplean técnicas de purificación como la recristalización y la cromatografía para obtener productos de alta pureza adecuados para diversas aplicaciones .
Análisis De Reacciones Químicas
Tipos de Reacciones: 3-(1-naftalenilmetoxí)-pirazinamina experimenta varios tipos de reacciones químicas, incluyendo:
Oxidación: Este compuesto se puede oxidar usando reactivos como permanganato de potasio o trióxido de cromo para formar los derivados oxidados correspondientes.
Reducción: Las reacciones de reducción se pueden llevar a cabo usando gas hidrógeno en presencia de un catalizador de paladio para producir formas reducidas del compuesto.
Reactivos y Condiciones Comunes:
Oxidación: Permanganato de potasio, trióxido de cromo y otros agentes oxidantes fuertes.
Reducción: Gas hidrógeno con catalizador de paladio, borohidruro de sodio.
Sustitución: Halógenos (cloro, bromo), agentes halogenantes (N-bromosuccinimida).
Principales Productos Formados:
Aplicaciones Científicas De Investigación
Química: En química, 3-(1-naftalenilmetoxí)-pirazinamina se utiliza como bloque de construcción para la síntesis de moléculas más complejas.
Biología y Medicina: Este compuesto ha mostrado potencial en la química medicinal, particularmente en el desarrollo de agentes antimicrobianos. Su estructura permite interacciones con dianas biológicas, lo que la convierte en una candidata para el desarrollo de fármacos contra infecciones bacterianas y fúngicas .
Industria: En el sector industrial, 3-(1-naftalenilmetoxí)-pirazinamina se utiliza en la síntesis de productos químicos y materiales especiales. Sus propiedades únicas la hacen adecuada para aplicaciones en recubrimientos, adhesivos y otros materiales avanzados .
Mecanismo De Acción
El mecanismo de acción de 3-(1-naftalenilmetoxí)-pirazinamina implica su interacción con dianas moleculares específicas dentro de los sistemas biológicos. Se cree que el compuesto inhibe enzimas y vías clave esenciales para la supervivencia y la proliferación de microorganismos. Por ejemplo, puede interferir con la producción de energía y la síntesis de proteínas, lo que lleva a la muerte de las células bacterianas .
Comparación Con Compuestos Similares
Compuestos Similares:
Pirazinamida: Un fármaco antituberculoso conocido con una estructura central de pirazina similar.
3-Bromo-5-(1-naftalenilmetoxí)-pirazinamina: Un derivado bromado con potencial actividad biológica mejorada.
Unicidad: 3-(1-naftalenilmetoxí)-pirazinamina se destaca por su singular sustitución de naftalenilmetoxí, que le confiere propiedades químicas y físicas distintas.
Propiedades
Número CAS |
642084-43-3 |
|---|---|
Fórmula molecular |
C15H13N3O |
Peso molecular |
251.28 g/mol |
Nombre IUPAC |
3-(naphthalen-1-ylmethoxy)pyrazin-2-amine |
InChI |
InChI=1S/C15H13N3O/c16-14-15(18-9-8-17-14)19-10-12-6-3-5-11-4-1-2-7-13(11)12/h1-9H,10H2,(H2,16,17) |
Clave InChI |
BEXXXWMGLUNDLT-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C=CC=C2COC3=NC=CN=C3N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[6-Bromo-1-(oxan-2-yl)-1H-benzimidazol-2-yl]propan-1-ol](/img/structure/B12596031.png)
![3-[2-(4-Hydroxyphenyl)hydrazinylidene]-1-phenylquinoline-2,4(1H,3H)-dione](/img/structure/B12596033.png)


![[(S)-Ethenesulfinyl]cyclohexane](/img/structure/B12596048.png)

![N-Cyclopropyl-2-({1-[2-(4-morpholinyl)-2-oxoethyl]-1H-benzimidazol-2-yl}sulfanyl)acetamide](/img/structure/B12596064.png)
![(2R,3R)-3-[(2-Phenylethyl)carbamoyl]oxirane-2-carboxylic acid](/img/structure/B12596066.png)
![N-[(E)-hydrazinylidenemethyl]-1-isoquinolin-3-ylindole-3-carboxamide](/img/structure/B12596072.png)

![5-Methyl-2-[(2,4,6-trimethylphenyl)sulfanyl]-1,1'-biphenyl](/img/structure/B12596086.png)
![4-[(1-Hydroxypentan-2-YL)amino]butane-1-sulfonic acid](/img/structure/B12596093.png)


